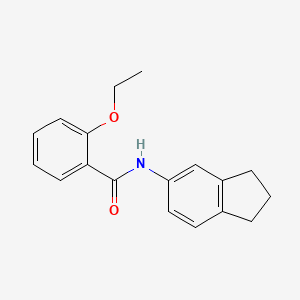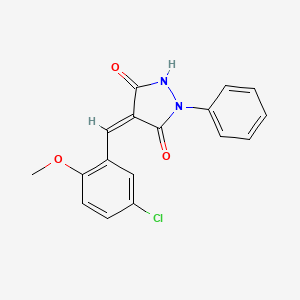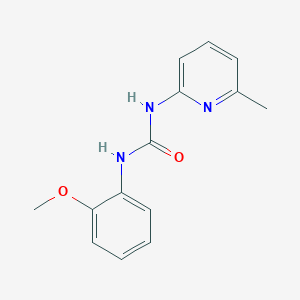
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell growth in various cancer cell lines. In drug development, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been investigated as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity. In material science, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been explored for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to inhibit the activity of STAT3, a transcription factor involved in cell growth and survival.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antioxidant activity. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide has several advantages for lab experiments, including its unique chemical structure, high potency, and low toxicity. However, 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide also has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with some assays and experiments.
未来方向
There are several future directions for research on 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, including the investigation of its potential applications in drug development, cancer therapy, and material science. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and to explore its potential as a lead compound for the development of new drugs. Finally, the synthesis of novel derivatives of 4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide with improved properties and biological activity is an area of future research.
合成方法
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can be synthesized through a multi-step reaction process involving the reaction between 2,4-dimethylbenzaldehyde and 2-methylbenzylamine followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained through the alkaline hydrolysis of the intermediate compound.
属性
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-9-16(15(3)12-13)18(21)10-11-19(22)20-17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFDGVPELODAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dimethylphenyl)-N-(2-methylphenyl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
